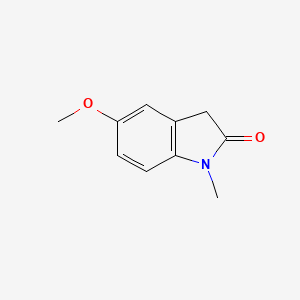

5-Methoxy-1-methylindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1-methyl-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-11-9-4-3-8(13-2)5-7(9)6-10(11)12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVGOFNUARFVQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251976 | |

| Record name | 1,3-Dihydro-5-methoxy-1-methyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7699-22-1 | |

| Record name | 1,3-Dihydro-5-methoxy-1-methyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-5-methoxy-1-methyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methoxy 1 Methylindolin 2 One and Its Derivatives

De Novo Synthesis of the Indolin-2-one Ring System with Specific Substitutions

The construction of the core indolin-2-one ring system can be achieved through various strategies, each offering distinct advantages in terms of substrate scope and regiochemical control. These methods generally involve either building the heterocyclic ring onto a pre-existing benzene (B151609) derivative or forming both rings from an acyclic precursor.

A key step in many indolin-2-one syntheses is the formation of the five-membered heterocyclic ring. The choice of strategy dictates which bonds are formed and how regioselectivity is controlled.

One advanced approach involves the 6π-electrocyclic ring closure of acyclic trienecarbamates. nih.gov This method constructs the benzene ring portion of the indole (B1671886) nucleus from an open-chain precursor. For instance, a Stille coupling between an α-(tributylstannyl)enecarbamate and a 2-iodo-cyclohexenone derivative yields an amidotriene. nih.gov This intermediate undergoes a facile thermal 6π-electrocyclic ring closure to form a protected aniline (B41778), which can then be further manipulated to form the indolin-2-one ring. The reaction is often facilitated by a push-pull mechanism involving the carbamate (B1207046) and carbonyl functionalities. nih.gov

More conventional, yet highly effective, ring-closing strategies are employed in syntheses that begin from aniline precursors. In the Sandmeyer isatin (B1672199) synthesis, for example, the cyclization of an N-aryl-α-(hydroxyimino)acetamide intermediate is typically achieved under strong acidic conditions (e.g., concentrated sulfuric acid). google.com The acid protonates the oxime hydroxyl group, which is eliminated as water, generating a nitrilium ion. This electrophilic species is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction to close the five-membered ring, yielding the isatin precursor. google.com

Another powerful method involves the regioselective oxidation of substituted indoles to 2-oxindoles. A facile method promoted by sulfuric acid adsorbed on silica (B1680970) gel has been reported, which allows for site-selective oxidation at the C-2 position with broad functional group tolerance. rsc.org

The introduction of the methoxy (B1213986) substituent at the C-5 position is crucial for defining the electronic properties of the final molecule. The most direct and common strategy is to utilize a starting material that already contains the desired methoxy group. Syntheses frequently commence with 4-methoxyaniline (p-anisidine), ensuring the methoxy group is correctly positioned from the outset. chemicalbook.comchim.it This precursor can be readily converted into intermediates like 5-methoxyisatin (B1196686), which then serve as the foundation for the indolin-2-one ring.

For more complex substrates where a pre-functionalized starting material is not viable, post-synthetic introduction of the methoxy group can be achieved. One sophisticated method involves the nucleophilic substitution of a halogen at the C-5 position. This reaction is typically difficult on an electron-rich aromatic ring but can be facilitated by forming a chromium tricarbonyl (CTC) complex of the indoline (B122111) skeleton. clockss.org The CTC group acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack. For example, a 5-chloroindoline (B1581159) derivative can be complexed with chromium hexacarbonyl. Subsequent reaction with a "naked" methoxide (B1231860) anion (e.g., potassium methoxide with a crown ether) smoothly displaces the chlorine to yield the 5-methoxyindoline (B1354788) complex, from which the free ligand can be liberated quantitatively. clockss.org

N-alkylation of the indolin-2-one core is a fundamental transformation. The nitrogen atom of the 5-methoxyindolin-2-one intermediate is readily deprotonated by a suitable base to form an amide anion, which then acts as a nucleophile.

A standard and efficient method for N-methylation involves the use of an electrophilic methyl source, such as methyl iodide, in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net The selection of the base and solvent system can be critical for achieving high yields and avoiding side reactions. For instance, the alkylation of isatin derivatives, which are common precursors, is often performed under these conditions. nih.govresearchgate.net

The regioselectivity of alkylation can be a concern in scaffolds with multiple nucleophilic sites. While the amide nitrogen is generally the most reactive site for alkylation in an indolin-2-one, competitive O-alkylation can sometimes occur. Studies on related heterocyclic systems, such as 4-hydroxy-2-thioxoquinolines, have shown that alkylation can yield a mixture of N- and O-alkylated products, with the ratio being influenced by the solvent and counterion. mdpi.com However, for the indolin-2-one system, N-methylation is typically the dominant pathway.

The synthesis of 5-Methoxy-1-methylindolin-2-one often proceeds through a multi-step sequence starting from commercially available anilines. A common and robust pathway involves the initial synthesis of 5-methoxyisatin from 4-methoxyaniline.

The Sandmeyer isatin synthesis is a classic and effective method. It involves the reaction of the aniline derivative (4-methoxyaniline) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. google.com This intermediate is then cyclized using a strong acid like concentrated sulfuric acid to afford 5-methoxyisatin with high purity and yield. google.com

| Starting Aniline | Reagents | Intermediate | Cyclization Catalyst | Product | Yield | Reference |

| 3,4-Dimethoxyaniline | Chloral hydrate, Hydroxylamine HCl, Na₂SO₄ | N-(3,4-dimethoxyphenyl)-2-(hydroxyimino)acetamide | Polyphosphoric acid (PPA) | 5,6-Dimethoxyisatin | 84.0% (two steps) | google.com |

| 3,5-Difluoroaniline | Chloral hydrate, Hydroxylamine HCl, Na₂SO₄ | N-(3,5-difluorophenyl)-2-(hydroxyimino)acetamide | Conc. H₂SO₄ | 5,7-Difluoroisatin | - | google.com |

| o-Toluidine | Chloral hydrate, Hydroxylamine HCl, Na₂SO₄ | N-(o-tolyl)-2-(hydroxyimino)acetamide | Polyphosphoric acid (PPA) | 7-Methylisatin | 80.4% (two steps) | google.com |

Once 5-methoxyisatin is obtained, the synthesis of the target molecule involves two main steps:

Post-Synthetic Functionalization and Derivatization of the this compound Scaffold

The this compound core is a versatile scaffold for further chemical modification. The most reactive site for introducing structural diversity is the C-3 position, which is adjacent to both the amide carbonyl and the aromatic ring.

The methylene (B1212753) group at the C-3 position is activated by the adjacent carbonyl group, making its protons acidic and amenable to deprotonation by a suitable base. The resulting enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

Condensation Reactions: A widely used method for derivatization is the Knoevenagel condensation of the C-3 methylene group with various aldehydes. nih.gov This reaction is typically catalyzed by a base, such as piperidine (B6355638) or pyrrolidine, and results in the formation of a 3-ylideneindolin-2-one derivative. This approach has been extensively used to synthesize libraries of compounds for biological screening. nih.gov The reaction introduces an exocyclic double bond, which can exist as either E or Z isomers, and the stereochemical outcome can sometimes be controlled by the reaction conditions.

| Aldehyde | Product | Reference |

| 3,4,5-Trimethoxybenzaldehyde | 5-Methoxy-1-methyl-3-(3,4,5-trimethoxybenzylidene)indolin-2-one | nih.gov |

| 4-Bromobenzaldehyde | 3-(4-Bromobenzylidene)-5-methoxy-1-methylindolin-2-one | nih.gov |

| 4-(Dimethylamino)benzaldehyde | 3-[4-(Dimethylamino)benzylidene]-5-methoxy-1-methylindolin-2-one | nih.gov |

Alkylation and Aldol (B89426) Reactions: The C-3 enolate can also be trapped with other electrophiles. Stereoselective alkylation can be achieved using chiral auxiliaries or phase-transfer catalysts to introduce alkyl groups at the C-3 position, creating a chiral center. Similarly, aldol reactions with aldehydes or ketones can generate 3-(hydroxyalkyl) substituted indolin-2-ones. Controlling the diastereoselectivity of these additions is a key challenge and an active area of research.

Modification of the N-1 Alkyl Moiety

The N-1 position of the indolin-2-one core is a common site for synthetic modification, allowing for the introduction of various alkyl and aryl groups. This can significantly influence the biological activity of the resulting derivatives. nih.gov

Standard N-alkylation reactions are frequently employed to introduce or modify the N-1 substituent. nih.gov These reactions typically involve the use of a base to deprotonate the nitrogen, followed by reaction with an alkyl halide. nih.govbeilstein-journals.org The choice of base and solvent can be crucial for achieving high yields and regioselectivity, particularly when other reactive sites are present in the molecule. beilstein-journals.org For instance, sodium hydride in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving N-1 selectivity in the alkylation of indazoles, a related heterocyclic system. beilstein-journals.org

In cases where direct N-alkylation is challenging, alternative strategies can be employed. One such approach involves the N-acylation of the indolin-2-one, followed by reduction of the resulting amide to the desired N-alkyl derivative. This two-step process can sometimes offer better control and higher yields.

The following table provides examples of different N-alkylating reagents and the resulting N-1 substituted indolin-2-one derivatives.

| Starting Material | N-Alkylating Reagent | Resulting Derivative | Reference |

| 5-Methoxyindolin-2-one | Methyl Iodide | This compound | nih.gov |

| 5-Methoxyindolin-2-one | Benzyl Bromide | 1-Benzyl-5-methoxyindolin-2-one | mdpi.comresearchgate.net |

| 5-Methoxyindolin-2-one | Ethyl 2-bromopropionate | Ethyl 2-(5-methoxy-2-oxoindolin-1-yl)propanoate |

Transformations Involving the C-5 Methoxy Group

One of the most common transformations is the demethylation of the C-5 methoxy group to the corresponding C-5 hydroxy derivative. This is often achieved using strong acids or Lewis acids, such as boron tribromide (BBr3). The resulting phenol (B47542) can then be further functionalized through various reactions, including O-alkylation, O-acylation, and the formation of ethers with diverse substituents.

The C-5 position can also be a site for electrophilic aromatic substitution reactions, such as nitration or halogenation, although the directing effects of the other substituents on the ring must be carefully considered. More advanced C-H functionalization strategies are also emerging as powerful tools for the direct introduction of various groups at the C-5 position. acs.orgrsc.org For example, gold-catalyzed C-5 alkylation of indolines has been reported, providing a direct route to C-5 functionalized indoles after a subsequent oxidation step. rsc.org

The table below summarizes some of the key transformations involving the C-5 methoxy group.

| Starting Material | Reagent/Reaction | Product | Reference |

| This compound | Boron tribromide (BBr3) | 5-Hydroxy-1-methylindolin-2-one | |

| 5-Hydroxy-1-methylindolin-2-one | Alkyl halide, base | 5-Alkoxy-1-methylindolin-2-one | |

| This compound | Nitrating agent | 5-Methoxy-1-methyl-nitroindolin-2-one |

Cross-Coupling Reactions (e.g., Palladium-Catalyzed, Metal-Free)

Cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are widely applied to the functionalization of the indolin-2-one core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net To utilize these reactions, the indolin-2-one scaffold must first be functionalized with a suitable leaving group, typically a halogen (e.g., bromine or iodine) or a triflate.

For example, a 5-bromo-1-methylindolin-2-one derivative can be coupled with a wide variety of boronic acids (Suzuki-Miyaura), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce diverse substituents at the C-5 position. The choice of ligand for the palladium catalyst is often critical for achieving high efficiency and selectivity in these transformations. nih.gov

Metal-Free Cross-Coupling Reactions

In recent years, there has been a growing interest in developing metal-free cross-coupling reactions to address concerns about the cost and toxicity of transition metals. rsc.orgnih.gov These reactions often proceed through different mechanistic pathways, such as radical or ionic intermediates. chemistryviews.org

For instance, metal-free oxidative cross-coupling reactions have been developed for the arylation of oxindoles. chemistryviews.org These methods often utilize an oxidant to generate a reactive intermediate that can then couple with an aromatic partner. rsc.org While still an emerging area, metal-free cross-coupling reactions offer a more sustainable and environmentally friendly alternative to traditional metal-catalyzed methods. researchgate.net

The table below provides a comparative overview of palladium-catalyzed and metal-free cross-coupling reactions for the functionalization of the indolin-2-one scaffold.

| Reaction Type | Catalyst/Reagent | Substrate | Product | Reference |

| Suzuki-Miyaura Coupling | Palladium catalyst, base | 5-Bromo-1-methylindolin-2-one, Arylboronic acid | 5-Aryl-1-methylindolin-2-one | nih.gov |

| Heck Coupling | Palladium catalyst, base | 5-Bromo-1-methylindolin-2-one, Alkene | 5-Alkenyl-1-methylindolin-2-one | researchgate.net |

| Metal-Free Arylation | Oxidant | This compound, Arene | 3-Aryl-5-methoxy-1-methylindolin-2-one | chemistryviews.org |

Rearrangements and Cycloaddition Reactions Leading to Spirooxindoles and Fused Systems

The oxindole (B195798) core can serve as a versatile building block for the construction of more complex polycyclic systems, including spirooxindoles and fused heterocycles. These structures are of significant interest due to their prevalence in a wide range of biologically active natural products. rsc.orgnih.gov

Rearrangement Reactions

Oxidative rearrangement reactions are a common strategy for converting indoles and their derivatives into spirooxindoles. researchgate.netnih.gov These reactions often involve the initial oxidation of the indole to an intermediate that then undergoes a skeletal rearrangement to form the spirocyclic system.

Cycloaddition Reactions

Cycloaddition reactions are another powerful tool for the synthesis of spirooxindoles and fused systems. libretexts.org These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic product.

For example, [3+2] and [4+3] cycloaddition reactions have been successfully employed to construct spirooxindoles with five- and seven-membered rings, respectively. rsc.orgnih.gov These reactions often utilize a metal catalyst or an organocatalyst to control the stereochemistry of the newly formed stereocenters. The development of novel cycloaddition strategies continues to be an active area of research, providing access to a diverse range of complex molecular architectures. nih.gov

The following table highlights some of the key rearrangement and cycloaddition reactions used to synthesize spirooxindoles and fused systems from oxindole derivatives.

| Reaction Type | Reactants | Product | Reference |

| Oxidative Rearrangement | Indole derivative, oxidant | Spirooxindole | researchgate.net |

| [3+2] Cycloaddition | Oxindole derivative, 1,3-dipole | Spiro[pyrrolidine-3,3'-oxindole] | |

| [4+3] Cycloaddition | Oxindole derivative, diene | Spiro[cycloheptane-1,3'-oxindole] | rsc.org |

| [4+1] Cycloaddition | 3-Chlorooxindole, o-quinone methide | Spirocyclic oxindole | nih.gov |

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals. tandfonline.com This involves the development of more environmentally friendly and sustainable synthetic methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

In the context of this compound synthesis, several green chemistry approaches are being explored. These include the use of greener solvents, such as water or ethanol (B145695), the development of catalytic reactions that replace stoichiometric reagents, and the use of renewable starting materials. rug.nl

Furthermore, the development of one-pot and multicomponent reactions is another key aspect of green chemistry, as these approaches can significantly reduce the number of synthetic steps and purification procedures required. nih.gov

The table below summarizes some of the green chemistry principles and their application in the synthesis of indolin-2-one derivatives.

| Green Chemistry Principle | Application in Indolin-2-one Synthesis | Example | Reference |

| Use of Catalysis | Replacement of stoichiometric reagents with catalytic amounts of a catalyst. | Use of solid acid catalysts or iron nanocatalysts for the synthesis of 3,3-di(indolyl)indolin-2-ones. | tandfonline.comeurekaselect.com |

| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product. | Multicomponent reactions for the one-pot synthesis of complex spirooxindoles. | nih.gov |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives. | Water-promoted reactions for the synthesis of 3-hydroxy-1-alkyl-3-[(4-aryl/alkyl-1H-1,2,3-triazol-1-yl)methyl]indolin-2-ones. | researchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Metal-free cross-coupling reactions that can be performed at room temperature. | chemistryviews.org |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular framework of 5-Methoxy-1-methylindolin-2-one. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of all atoms within the structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the N-methyl protons, and the methylene (B1212753) protons of the indolinone core. Based on the analysis of structurally similar compounds, such as 5-methoxy-2-methylindole (B121554) and 5-methoxyindole-2-carboxylic acid, the following chemical shifts can be predicted. chemicalbook.comchemicalbook.com The aromatic protons on the benzene (B151609) ring will appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The proton at the C4 position is expected to be a doublet, the C6 proton a doublet of doublets, and the C7 proton a doublet, with coupling constants characteristic of ortho and meta relationships. The singlet for the methoxy group (–OCH₃) protons would likely be observed around δ 3.8 ppm. chemicalbook.com The N-methyl (N–CH₃) protons will also present as a singlet, anticipated in the range of δ 3.0-3.2 ppm. The protons of the methylene group (–CH₂–) at the C3 position are expected to appear as a singlet around δ 3.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon (C=O) of the lactam ring is the most deshielded and is expected to resonate in the range of δ 170-175 ppm. The aromatic carbons will show signals between δ 110 and 160 ppm, with the carbon attached to the methoxy group (C5) being significantly downfield. The carbon of the methoxy group (–OCH₃) will appear around δ 55-60 ppm. The N-methyl carbon (N–CH₃) is expected at approximately δ 25-30 ppm, and the methylene carbon (C3) at around δ 35-40 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 170-175 |

| C3 | ~3.5 (s, 2H) | 35-40 |

| C3a | - | 125-130 |

| C4 | ~7.2 (d) | 125-130 |

| C5 | - | 155-160 |

| C6 | ~6.8 (dd) | 110-115 |

| C7 | ~6.9 (d) | 110-115 |

| C7a | - | 140-145 |

| N-CH₃ | ~3.1 (s, 3H) | 25-30 |

| O-CH₃ | ~3.8 (s, 3H) | 55-60 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular formula of this compound and to investigate its fragmentation behavior under ionization.

Molecular Formula Determination: HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. For this compound (C₁₀H₁₁NO₂), the theoretical exact mass can be calculated and compared with the experimental value, typically with an error of less than 5 ppm.

Plausible Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | m/z (nominal) |

|---|---|---|

| [M]⁺ | C₁₀H₁₁NO₂⁺ | 177 |

| [M-CH₃]⁺ | C₉H₈NO₂⁺ | 162 |

| [M-CO]⁺ | C₉H₁₁NO⁺ | 149 |

| [M-OCH₃]⁺ | C₉H₈NO⁺ | 146 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent band will be the strong absorption due to the carbonyl (C=O) stretching vibration of the lactam ring, which is anticipated in the region of 1680-1720 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the methoxy group is expected to produce a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-N stretching vibration of the tertiary amine within the ring will likely appear in the 1150-1250 cm⁻¹ range.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (Lactam) | C=O stretch | 1680-1720 |

| Aromatic Ring | C-H stretch | >3000 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Methoxy Group | C-O stretch (asymmetric) | ~1250 |

| Methoxy Group | C-O stretch (symmetric) | ~1050 |

| Tertiary Amine | C-N stretch | 1150-1250 |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophores in this compound, namely the substituted benzene ring and the carbonyl group, are expected to give rise to characteristic absorption bands.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination, Absolute Configuration, and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise bond lengths, bond angles, and torsion angles, as well as information about the packing of molecules in the crystal lattice and any intermolecular interactions.

If suitable single crystals of this compound can be grown, X-ray diffraction analysis would reveal the planarity of the indolinone ring system and the orientation of the methoxy and N-methyl groups. It would also elucidate intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which govern the crystal packing. A study on a new polymorph of the related compound 5-methoxy-1H-indole-2-carboxylic acid demonstrated the power of this technique in identifying subtle structural differences and intermolecular hydrogen bonding patterns. mdpi.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Stereochemical Analysis of Chiral Derivatives

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if a chiral center were introduced into the molecule, for example, by substitution at the C3 position, the resulting enantiomers could be distinguished and their absolute configuration determined using chiroptical techniques like Electronic Circular Dichroism (ECD).

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum of a chiral derivative of this compound with the spectrum predicted by quantum chemical calculations, the absolute configuration of the stereocenter could be unambiguously assigned. This approach is a powerful tool in stereochemical analysis, particularly when single crystals for X-ray diffraction are not available.

Computational Chemistry and Theoretical Investigations of 5 Methoxy 1 Methylindolin 2 One Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. DFT methods, such as B3LYP, are widely used to determine the electronic structure, molecular orbital energies, and charge distribution of organic compounds.

The electronic structure of 5-Methoxy-1-methylindolin-2-one is characterized by the interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing lactam carbonyl group within the indolinone core. These features significantly influence the distribution of electron density across the molecule.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap (ΔE) are crucial descriptors of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and polarizability. nih.gov For instance, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a low HOMO-LUMO energy gap was indicative of charge transfer interactions within the molecule. nih.gov

The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas prone to nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, influenced by the methoxy group, while the LUMO is anticipated to be centered around the electron-deficient carbonyl group of the lactam ring.

Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, provides a visual representation of the electrostatic potential on the electron density surface. These maps use a color spectrum to denote different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen and a region of positive potential near the hydrogen atoms.

Conformational Analysis and Energy Landscapes of Rotational Isomers and Tautomeric Forms

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis involves identifying the stable conformations (rotational isomers or rotamers) and the energy barriers between them. For this compound, key rotational degrees of freedom include the orientation of the methoxy group relative to the benzene ring and the methyl group on the nitrogen atom.

Computational methods can be used to scan the potential energy surface by systematically rotating specific dihedral angles and calculating the energy of each resulting conformation. This process generates a conformational energy landscape, revealing the global minimum energy structure and other low-energy conformers. A study on 5-methoxy-2-[(5-methoxy-1H-indol-1-yl)carbonyl] revealed that the methoxy group can be slightly twisted out of the plane of the benzene ring. nih.gov Similarly, the planarity of the indolinone ring system itself can be a subject of conformational analysis.

Tautomerism, the interconversion of structural isomers, is also a possibility. For this compound, the primary tautomeric equilibrium to consider would be the lactam-lactim tautomerism, where the keto form (the indolin-2-one) is in equilibrium with its enol form (2-hydroxy-5-methoxy-1-methyl-1H-indole). Computational calculations of the relative energies of these tautomers can predict their relative populations at equilibrium. Generally, for simple amides, the lactam form is significantly more stable than the lactim form.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry provides a powerful means to predict and interpret various spectroscopic data, which can be invaluable for structural elucidation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are often performed using the Gauge-Including Atomic Orbital (GIAO) method. By comparing the calculated chemical shifts with experimental data for related compounds, one can gain confidence in the structural assignment. For instance, the experimental ¹H NMR spectrum of the related compound 5-methoxy-2-methylindole (B121554) shows characteristic signals for the aromatic protons, the methyl group, and the methoxy group. chemicalbook.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, yielding a theoretical infrared (IR) spectrum. These calculated frequencies are often scaled to better match experimental values. The predicted IR spectrum can help in assigning the vibrational modes observed in an experimental spectrum. For example, in a study on a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations were used to support the assignment of experimental IR bands, including the N-H stretching vibration. mdpi.com For this compound, key predicted vibrational modes would include the C=O stretching of the lactam, the C-O stretching of the methoxy group, and various C-H and aromatic C-C stretching and bending vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mit.edu These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted UV-Vis spectrum can provide insights into the electronic transitions occurring within the molecule. For this compound, the electronic transitions are expected to be of the π → π* type, primarily involving the aromatic system.

Reaction Mechanism Prediction and Transition State Analysis using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, one could investigate various reactions, such as its synthesis or its reactivity towards electrophiles or nucleophiles. For example, the mechanism of N-alkylation to introduce the methyl group could be studied. Computational methods can be used to locate the transition state for the nucleophilic attack of the indolinone nitrogen on a methylating agent.

Transition state analysis involves not only determining the energy of the transition state but also characterizing its geometry and vibrational frequencies. A true transition state is a first-order saddle point on the potential energy surface, meaning it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Analysis of Chemical Reactivity and Selectivity (e.g., Fukui Functions, Electrostatic Potential Maps)

Predicting the reactivity and selectivity of a molecule is a central goal of computational chemistry. Several theoretical descriptors can be employed for this purpose.

Fukui Functions: Fukui functions are used within the framework of conceptual DFT to identify the most reactive sites in a molecule. The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. There are different forms of the Fukui function to predict sites for electrophilic attack (f⁺(r)), nucleophilic attack (f⁻(r)), and radical attack (f⁰(r)). For this compound, the Fukui functions would likely confirm that the electron-rich aromatic ring is susceptible to electrophilic attack, while the carbonyl carbon is a primary site for nucleophilic attack.

Electrostatic Potential Maps (MEP): As mentioned earlier, MEP maps provide a visual guide to the reactive sites of a molecule. researchgate.net The regions of negative potential (red) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. The MEP of this compound would visually highlight the nucleophilic character of the carbonyl oxygen and the electrophilic character of the carbonyl carbon.

Non-Covalent Interaction Analysis (e.g., Reduced Density Gradient - RDG, Localized Orbital Locator - LOL)

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the structure and properties of molecular crystals and biological systems. Computational methods can be used to analyze these weak interactions.

Reduced Density Gradient (RDG): The RDG method is a way to visualize and characterize non-covalent interactions based on the electron density and its gradient. A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density can reveal different types of interactions. For this compound, RDG analysis could be used to study intermolecular interactions in a dimer or a crystal lattice, identifying potential C-H···O or π-π stacking interactions.

Localized Orbital Locator (LOL): The LOL provides a measure of the localization of electrons and can be used to visualize chemical bonds and lone pairs. It can also provide insights into the nature of non-covalent interactions.

In a study of a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, Hirshfeld surface analysis, another tool for visualizing intermolecular contacts, was used to identify key N-H···O and C-H···O hydrogen bonds that are crucial for building the crystal structure. mdpi.com Similar interactions would be expected to play a role in the solid-state structure of this compound.

In Silico Screening and Molecular Docking for Ligand-Target Interaction Prediction (Computational Perspective)

In silico screening and molecular docking are powerful computational techniques used in drug discovery to predict the binding affinity and mode of a small molecule (ligand) to a biological target, typically a protein or a nucleic acid.

Molecular Docking: This method computationally places a ligand into the binding site of a receptor and scores the different binding poses based on a scoring function that estimates the binding energy. This allows for the prediction of the preferred binding orientation of the ligand and a semi-quantitative estimation of its binding affinity.

While no specific molecular docking studies for this compound are readily available, studies on structurally related indole (B1671886) derivatives have been reported. For example, various indole derivatives have been docked into the active sites of enzymes like MurB to explore their potential as antimicrobial agents. nih.gov In another study, indoline-based compounds were investigated as inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) through molecular docking. nih.gov

For this compound, molecular docking could be employed to screen it against a panel of known drug targets to generate hypotheses about its potential biological activity. The indolinone scaffold is a common motif in many biologically active compounds, suggesting that this compound could interact with various protein targets. The docking results would provide insights into the potential hydrogen bonding, hydrophobic, and electrostatic interactions between the compound and the amino acid residues in the binding site of a target protein.

Data Tables

Table 1: Predicted Spectroscopic Data for Related Indole Derivatives

| Compound | Method | Predicted Parameter | Value | Reference |

| 5-methoxy-1H-indole-2-carboxylic acid | DFT (ωB97X-D) | ν(N-H) stretching | 3373 cm⁻¹ | mdpi.com |

| 5-methoxy-2-methylindole | Experimental | ¹H NMR (δ, ppm) | Aromatic H: ~6.7-7.1, Methoxy H: ~3.8, Methyl H: ~2.3 | chemicalbook.com |

Table 2: Molecular Properties of Related Indole Derivatives from Computational Studies

| Compound | Method | Property | Finding | Reference |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT (B3LYP) | HOMO-LUMO Gap | Low energy gap suggests high chemical reactivity. | nih.gov |

| 5-methoxy-1H-indole-2-carboxylic acid | DFT (ωB97X-D) | Non-covalent Interactions | N-H···O and C-H···O hydrogen bonds are structurally important. | mdpi.com |

| (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid | Molecular Docking | Biological Target | Potential inhibitor of MurB. | nih.gov |

Mechanistic Chemical Reactivity and Transformation Studies

Investigation of Reaction Pathways for Key Chemical Conversions

The chemical versatility of the 5-Methoxy-1-methylindolin-2-one core allows for a variety of transformations, primarily centered around the reactivity of the C3 methylene (B1212753) position. One of the most fundamental conversions is the Knoevenagel condensation, which involves the reaction of the active methylene group with aldehydes and ketones.

Studies on the condensation of 1-methylindol-2(3H)-one with substituted benzaldehydes have shown that this reaction, typically catalyzed by a base such as piperidine (B6355638) or an acid, leads to the formation of 3-benzylidene-1-methylindol-2(3H)-ones. rsc.org The reaction proceeds through the formation of a carbanion or enolate at the C3 position, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensation product. In some cases, the formation of bis-1-methyl-2-oxoindol-3-yl(phenyl)methanes as byproducts has been observed. rsc.org These key conversions provide a pathway to a wide array of 3-substituted indolin-2-one derivatives, which are of significant interest in the development of therapeutic agents, including tyrosine kinase inhibitors. nih.gov

Another important reaction pathway involves the functionalization at the nitrogen atom of the indole (B1671886) nucleus. For instance, N-alkylation of the corresponding 5-methoxyoxindole (B1300890) can be achieved, and subsequent modifications can be performed on the C3 position. These multi-step synthetic sequences are crucial for creating a library of compounds with diverse biological activities.

The synthesis of related aza-isoindolin-1-ones has been achieved through the cyclization of methoxyl substituted pyridine (B92270) derivatives with various amines under alkaline conditions. clockss.org This highlights the utility of the methoxy-substituted aromatic ring in facilitating the construction of more complex heterocyclic systems.

Acid- and Base-Catalyzed Transformations of the Indolin-2-one Nucleus

The reactivity of the indolin-2-one nucleus is significantly influenced by the presence of acids and bases, which can catalyze a range of transformations. The methylene group at the C3 position is particularly susceptible to catalysis due to the adjacent electron-withdrawing carbonyl group.

Base-Catalyzed Reactions:

In the presence of a base, the C3-protons of this compound become acidic and can be abstracted to form a nucleophilic enolate. This enolate is a key intermediate in several reactions. For example, the Knoevenagel condensation with aldehydes is often carried out using a base like piperidine or potassium carbonate. The base facilitates the deprotonation of the C3-position, initiating the condensation cascade.

Base catalysis is also employed in cyclization reactions to form fused heterocyclic systems. For example, the synthesis of 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones from indole-2-ylmethyl acetates and α-amino acid methyl esters proceeds under basic conditions (K2CO3). nih.gov The reaction is believed to involve the in-situ generation of a reactive 2-alkylideneindolenine intermediate.

Acid-Catalyzed Reactions:

Acid catalysis is also utilized in transformations of the indolin-2-one core. For instance, a kinetic study of the Knoevenagel condensation between 5-methoxy-1-tetralone (B1585004) and glyoxylic acid was successfully carried out using sulfuric acid as a catalyst. mdpi.com While this is not the exact indolinone, it demonstrates the principle of acid catalysis in activating carbonyl compounds for condensation with active methylene groups. In the context of this compound, an acid would protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by weak nucleophiles.

The table below summarizes the role of acid and base catalysis in key transformations of the indolin-2-one nucleus.

| Catalyst Type | Reaction | Role of Catalyst |

| Base (e.g., Piperidine, K2CO3) | Knoevenagel Condensation | Deprotonation of the C3-methylene group to form a nucleophilic enolate. |

| Base (e.g., K2CO3) | Cyclization Reactions | Promotes the formation of reactive intermediates and facilitates intramolecular cyclization. |

| Acid (e.g., H2SO4) | Knoevenagel Condensation | Protonation of the carbonyl oxygen of the reacting aldehyde, increasing its electrophilicity. |

Radical Coupling Reactions and Electron Transfer Processes

The indolin-2-one scaffold can participate in radical coupling reactions and electron transfer processes, often initiated by photochemical methods. These reactions provide modern, metal-free pathways for C-C bond formation and the synthesis of complex polycyclic structures.

A direct photo-induced reductive Heck cyclization of indoles has been developed, which proceeds without the need for a photocatalyst or photosensitizer. nih.gov This process involves photo-induced electron transfer between the indole substrate and a sacrificial electron donor like N,N-diisopropylethylamine (DIPEA), leading to the formation of radical intermediates. nih.gov Although the specific substrate this compound was not detailed, the general mechanism is applicable to indole derivatives.

Furthermore, a light-driven, metal-free protocol for the direct C-H alkylation of indoles with α-iodosulfones has been reported. beilstein-journals.org This reaction is driven by the photochemical activity of halogen-bonded complexes formed between a donor (DABCO) and the α-iodosulfone. beilstein-journals.org Irradiation of this complex generates reactive alkyl radicals that can undergo a homolytic aromatic substitution (HAS) with the indole nucleus, typically at the C2 position. beilstein-journals.org

Photochemical reactions of indan-2-ones, which are structurally related to indolin-2-ones, have been shown to generate transient o-xylylenes upon flash photolysis. rsc.org This indicates the potential for photo-induced ring-opening reactions in the indolin-2-one system.

The following table outlines key aspects of radical reactions involving the indole scaffold.

| Reaction Type | Method | Key Intermediates |

| Reductive Heck Cyclization | Direct photo-induction with a sacrificial electron donor (e.g., DIPEA) | Radical intermediates formed via photo-induced electron transfer. nih.gov |

| C-H Alkylation | Photochemical activation of halogen-bonded complexes (e.g., with DABCO and α-iodosulfones) | Alkyl radicals that react via a homolytic aromatic substitution pathway. beilstein-journals.org |

Heterocyclic Ring Transformations and Rearrangement Mechanisms

The indolin-2-one nucleus can undergo significant transformations, including ring expansions and cycloadditions, leading to diverse heterocyclic structures.

A key rearrangement reaction applicable to the oxindole (B195798) system is the Baeyer-Villiger oxidation . This reaction converts a cyclic ketone into a lactone through treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnih.gov When applied to an isatin (B1672199) derivative (indoline-2,3-dione), which can be formed by oxidation of the corresponding oxindole, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom between the C2-carbonyl and the aromatic ring, leading to the formation of a seven-membered ring, a 1,4-benzoxazepine-2,3-dione derivative. The regioselectivity of the migration of the aryl group versus the acyl group is a key aspect of this rearrangement. organic-chemistry.org

Another significant ring transformation is the photocatalytic intramolecular [2+2] cycloaddition . Indole derivatives tethered with an olefin at the N1 position can undergo a visible light-promoted [2+2] cycloaddition to form cyclobutane-fused polycyclic indoline (B122111) derivatives. acs.org This reaction proceeds via an energy transfer process and can lead to complex skeletal diversification of the indole core. acs.org

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling, can also lead to ring transformations. wikipedia.orgorganic-chemistry.orgnih.gov For example, intramolecular Heck reactions of appropriately substituted indoles can lead to the formation of new rings fused to the indole nucleus.

The table below summarizes these ring transformation reactions.

| Transformation | Reagents/Conditions | Resulting Structure |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Ring expansion to a 1,4-benzoxazepine (B8686809) derivative. organic-chemistry.org |

| [2+2] Cycloaddition | Visible light, photocatalyst | Formation of a cyclobutane (B1203170) ring fused to the indoline core. acs.org |

| Intramolecular Heck Reaction | Palladium catalyst, base | Formation of new fused rings. |

Oxidation and Reduction Chemistry of the Oxindole Moiety

The oxindole moiety in this compound possesses two key sites for oxidation and reduction: the C3-methylene group and the C2-lactam carbonyl group.

Oxidation:

The most common oxidation reaction of the oxindole nucleus is the conversion of the C3-methylene group to a carbonyl group, yielding the corresponding isatin (indoline-2,3-dione). 5-Methoxy-1-methylindoline-2,3-dione is a known compound that can be synthesized and is itself used as an oxidant. biosynth.com This oxidation can be achieved using various oxidizing agents. For instance, aerobic oxidation can be employed to produce isatins from oxindoles with high yields. biosynth.com Catalytic oxidation methods, potentially using laccase and a mediator like TEMPO, have also been explored for related systems. nih.gov

Reduction:

The lactam carbonyl group at the C2 position can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the amide (lactam) functionality to an amine. nih.gov This would result in the ring-opening of the lactam or its complete reduction to the corresponding indoline derivative, 5-methoxy-1-methylindoline. The reduction of amides to amines with LiAlH4 is a well-established transformation.

The following table provides a summary of the oxidation and reduction reactions of the oxindole moiety.

| Reaction | Reagent(s) | Product |

| Oxidation of C3-position | Aerobic oxidation, other oxidizing agents | 5-Methoxy-1-methylindoline-2,3-dione (Isatin derivative) biosynth.com |

| Reduction of C2-carbonyl | Lithium aluminum hydride (LiAlH4) | 5-Methoxy-1-methylindoline (amine) |

In Vitro Biological and Biochemical Investigations: Molecular Mechanisms and Target Identification

Enzyme Inhibition Studies and Mechanistic Biochemistry

The interaction of indolin-2-one derivatives with various enzymes has been a significant area of research, revealing potent and often selective inhibitory profiles.

Kinase Inhibition Profiles (e.g., Tyrosine Kinases, Cyclin-Dependent Kinases, Aurora Kinases) and ATP-Binding Site Interactions

While specific kinase inhibition data for 5-Methoxy-1-methylindolin-2-one is not extensively detailed in the public domain, the broader indolin-2-one class is a well-established framework for kinase inhibitors. These compounds typically function by competing with ATP for its binding site on the kinase.

Tyrosine Kinases: The indolinone scaffold is famously present in several approved tyrosine kinase inhibitors (TKIs). nih.gov For instance, Sunitinib, an arylideneindolin-2-one compound, targets multiple receptor tyrosine kinases. nih.gov The development of TKIs has been a transformative approach in treating diseases like chronic myeloid leukemia (CML). nih.govnih.gov Bosutinib, another TKI, is known to inhibit BCR-ABL with greater potency than earlier inhibitors. nih.gov

Cyclin-Dependent Kinases (CDKs): CDK8, a key regulator of inflammatory and fibrotic signaling, has been identified as a target for indolin-2-one derivatives. nih.gov A series of these derivatives were synthesized and evaluated, leading to the identification of compounds that significantly inhibited pathways critical in fibrotic responses. nih.gov For example, compound 4k from this series demonstrated potent inhibitory effects in cell migration assays and reduced the phosphorylation of key signaling mediators. nih.gov Other CDK inhibitors like R-roscovitine (CYC202) target different CDK complexes, such as CDK2/cyclin E, to induce cell cycle arrest. nih.gov

Aurora Kinases: Aurora kinases are crucial regulators of mitosis, and their inhibition is a promising anti-cancer strategy. While various chemical scaffolds have been developed as Aurora kinase inhibitors nih.govnih.gov, including a synthetic pan-Aurora kinase inhibitor based on a chromen-4-one structure researchgate.net, specific links to simple indolin-2-one structures are less common. However, the general principle of targeting the ATP-binding pocket is shared among these inhibitors. sigmaaldrich.com

Table 1: Inhibition of Various Kinases by Selected Indolin-2-one Derivatives and Related Compounds This table presents data for compounds containing the indolin-2-one scaffold or related structures to illustrate the potential of this chemical class, as specific data for this compound is limited.

| Compound Class | Specific Compound Example | Target Kinase | Key Findings | Reference |

|---|---|---|---|---|

| Indolin-2-one Derivatives | Compound 4k | CDK8 | Showed potent inhibitory effect in cell migration assays; significantly inhibited phosphorylation of p-Smad3 and RNA Pol II. | nih.gov |

| Arylideneindolin-2-one | Sunitinib | Tyrosine Kinases (e.g., VEGFR, PDGFR) | A well-established multi-targeted tyrosine kinase inhibitor. | nih.gov |

Inhibition of Redox Enzymes (e.g., Thioredoxin Reductase, Lipoxygenases, Soluble Epoxide Hydrolase)

The indolin-2-one structure has been effectively utilized to develop inhibitors for key redox enzymes involved in cellular stress and inflammation.

Thioredoxin Reductase (TrxR): Indolin-2-one analogs have been identified as potent inhibitors of thioredoxin reductase, an enzyme crucial for maintaining cellular redox balance. nih.gov Studies on 3-(2-oxoethylidene)indolin-2-one compounds found that N-substituted analogs displayed strong TrxR inhibitory activity. nih.gov This inhibition is thought to be mediated by the electrophilic Michael acceptor moiety in these compounds, which selectively targets the selenocysteine (B57510) residue in the C-terminal active site of TrxR. nih.gov Such inhibition can lead to increased oxidative stress and activation of cell death pathways. nih.govnih.gov

Lipoxygenases (LOX) and Soluble Epoxide Hydrolase (sEH): The indoline (B122111) scaffold has been central to the development of dual inhibitors targeting both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the metabolic pathways of fatty acids that produce inflammatory mediators. acs.org A library of indoline-based compounds was screened, leading to the identification of potent dual inhibitors. acs.org Compound 73 from this series emerged as the most potent, with strong inhibitory values against both enzymes. acs.org The overproduction of 5-LOX products is a major cause of inflammation in conditions like asthma. nih.govwikipedia.org Similarly, sEH inhibitors are pursued for their anti-inflammatory properties. nih.govnih.govfrontiersin.org

Table 2: Dual Inhibition of 5-LOX and sEH by Selected Indoline Derivatives

| Compound | 5-LOX IC₅₀ (μM) | sEH IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 43 | 0.89 ± 0.12 | > 10 | acs.org |

| Compound 73 | 0.41 ± 0.01 | 0.43 ± 0.10 | acs.org |

Acetylcholinesterase Inhibition and Related Mechanisms

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. journalejmp.com Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov However, based on a review of available scientific literature, there are no specific studies demonstrating or investigating the acetylcholinesterase inhibitory activity of this compound or closely related simple indolin-2-one analogs. Studies on AChE inhibitors have focused on other, more complex chemical structures. nih.govresearchgate.net

Kinetic Analysis of Enzyme-Ligand Interactions

Kinetic analysis is fundamental to understanding how an inhibitor interacts with its target enzyme, providing insights into the mechanism of action and binding affinity. libretexts.org This analysis determines parameters like the inhibitor dissociation constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or mixed-type). nih.govugm.ac.id

For the indolin-2-one class, kinetic studies have shed light on their mechanism. The inhibition of thioredoxin reductase by 3-(2-oxoethylidene)indolin-2-one compounds, for example, was attributed to the electrophilicity of their Michael acceptor moiety, which covalently binds to the enzyme's active site. nih.gov In studies of other enzyme systems, Lineweaver-Burk plots are commonly used to determine the inhibition type. nih.govresearchgate.net While these general principles apply, specific kinetic parameters such as Kᵢ and Vₘₐₓ for the interaction of this compound with specific enzyme targets are not documented in the current body of literature.

Molecular Receptor Binding and Ligand-Protein Interaction Profiling

Beyond enzyme inhibition, the indolin-2-one scaffold has been explored for its ability to bind to G-protein coupled receptors (GPCRs), which are important drug targets.

Quantitative Receptor Binding Assays (e.g., Dopamine (B1211576) Receptors, Oxytocin (B344502) Receptors)

Quantitative binding assays are used to determine the affinity (Kᵢ value) of a ligand for a specific receptor. revvity.com

Dopamine Receptors: A study focused on the synthesis of indolin-2-one derivatives with piperazinylbutyl side chains and evaluated their binding affinity for dopamine receptor subtypes D₂, D₃, and D₄. nih.gov The compounds showed selectivity for D₂-like receptors. Notably, one derivative, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one (4c) , exhibited remarkable affinity and selectivity for the D₄ receptor, with a Kᵢ value of 0.5 nM. nih.gov This indicates that the indolin-2-one core can serve as a potent scaffold for developing selective dopamine receptor ligands. nih.gov

Oxytocin Receptors: Following a review of scientific literature, no studies were identified that investigated the binding properties of this compound or related indolinone structures at oxytocin receptors.

Table 3: Binding Affinities (Kᵢ) of Indolin-2-one Derivatives at Dopamine Receptor Subtypes

| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₄ Receptor Kᵢ (nM) | Reference |

|---|---|---|---|---|

| Compound 4a | 152 | 563 | 12.3 | nih.gov |

| Compound 4b | 125 | 412 | 9.8 | nih.gov |

| Compound 4c | 89 | 256 | 0.5 | nih.gov |

| Compound 4d | 101 | 321 | 8.1 | nih.gov |

| Compound 4e | 183 | 613 | 15.4 | nih.gov |

Modulation of Specific Cellular Processes in Model Systems (In Vitro)

The indolin-2-one scaffold is a well-established pharmacophore in the design of cytotoxic agents that can induce programmed cell death, or apoptosis, in cancer cell lines. While specific studies focusing solely on this compound are limited, research on related substituted indolinones provides insights into the potential mechanisms. For instance, novel indolin-2-one based molecules have been shown to induce apoptosis in hepatocellular carcinoma (HepG2) cells by activating both intrinsic and extrinsic pathways. nih.gov This involves the upregulation of the Bax/Bcl-2 ratio and subsequent activation of caspases 3 and 7. nih.gov

A significant area of investigation for derivatives of this compound has been their potential to modulate the aggregation of proteins implicated in neurodegenerative diseases, such as amyloid-beta (Aβ). A study focusing on 3-arylhydrazonoindolin-2-one derivatives has identified compounds with a this compound core that exhibit inhibitory activity against Aβ aggregation. nih.gov Specifically, the compound (Z)-3-(2-(4-Isopropylphenyl)-2-methylhydrazono)-5-methoxy-1-methylindolin-2-one was synthesized and evaluated. nih.gov The study highlighted that the 5-methoxy substituent on the indolin-2-one moiety plays a crucial role in maintaining potent Aβ40 anti-aggregating activity. nih.gov

The antifibrillogenic activity of these compounds suggests a potential therapeutic avenue for Alzheimer's disease. The mechanism is thought to involve the disruption of the fibrillation process of Aβ peptides. researchgate.net However, specific studies on the effect of this compound on the aggregation of other proteins like alpha-synuclein, which is associated with Parkinson's disease, are not as well-documented in the reviewed literature.

The role of indolinone derivatives in modulating cellular oxidative stress has been another area of interest. Oxidative stress is a key pathological feature in numerous diseases, and compounds that can mitigate its effects are of significant therapeutic interest. Some isatin (B1672199) derivatives have been shown to upregulate the expression of the major stress-response transcription factor Nrf2 and associated detoxifying enzymes. researchgate.net While direct and detailed studies on the specific mechanisms of this compound in the cellular oxidative stress response are not abundant, related melatonin (B1676174) analogues with a 5-fluoroindole (B109304) structure have demonstrated significant antioxidant activity by reducing intracellular reactive oxygen species (ROS). nih.gov A study on 3-arylhydrazonoindolin-2-one derivatives also included protection assays against oxidative and cytotoxic effects, indicating the relevance of this scaffold in combating oxidative stress. nih.govresearchgate.net

Activity-Based Protein Profiling (ABPP) for Molecular Target Deconvolution

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to identify the molecular targets of small molecules in their native cellular environment. At present, there are no publicly available studies that have utilized ABPP for the specific purpose of deconvoluting the molecular targets of this compound. The application of this methodology would be highly valuable in identifying the direct protein interaction partners of this compound and its derivatives, thereby providing a more comprehensive understanding of its mechanisms of action.

Structure-Activity Relationship (SAR) Analysis at the Molecular and Biochemical Level

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, SAR analyses have provided valuable insights.

In the context of inhibiting Aβ aggregation, research on 3-arylhydrazonoindolin-2-ones has been particularly informative. It has been demonstrated that both the 5-methoxy group on the indolin-2-one core and the nature of the substituent on the arylhydrazone moiety are critical for activity. nih.govresearchgate.net For instance, a 4-isopropyl substituent on the phenylhydrazone part was found to be important for maintaining submicromolar potency in Aβ40 anti-aggregating assays. nih.govresearchgate.net

General SAR studies on the broader class of 3,3-disubstituted 2-oxindoles have also revealed key structural determinants for various biological activities. For example, in the development of progesterone (B1679170) antagonists, substitutions at both the C3 and C5 positions of the oxindole (B195798) core were systematically varied to optimize activity. ua.es

The following table summarizes the structure-activity relationships for a series of 3-arylhydrazonoindolin-2-one derivatives as inhibitors of Aβ40 aggregation, highlighting the importance of the 5-methoxy substituent.

| Compound Name | Structure | Aβ40 Aggregation Inhibition IC50 (µM) |

| (3Z)-5-methoxy-1H-indole-2,3-dione 3-[(4-isopropylphenyl)hydrazone] | 0.43 | |

| (Z)-3-(2-(4-Isopropylphenyl)-2-methylhydrazono)-5-methoxy-1-methylindolin-2-one | Data not publicly available | Data not publicly available |

Data for the first compound is from a reference study and is provided for comparative context. researchgate.net

Applications As a Synthetic Scaffold and Precursor in Chemical Science and Technology

Building Blocks for the Synthesis of Complex Heterocyclic Compounds

The indolin-2-one framework, also known as the oxindole (B195798) skeleton, is a privileged structure in organic and medicinal chemistry. 5-Methoxy-1-methylindolin-2-one, as a substituted derivative, is a key starting material for the synthesis of a diverse array of complex heterocyclic compounds. The reactivity of the C3 position, which is a methylene (B1212753) group flanked by an amide carbonyl and an aromatic ring, allows for a variety of chemical transformations.

One of the most significant applications of indolin-2-one derivatives is in the construction of spirocyclic compounds. bldpharm.comnih.govnih.gov These are molecules where two rings are joined at a single carbon atom, creating a three-dimensional structure of considerable interest in drug discovery and natural product synthesis. The this compound scaffold can be elaborated to create spirocyclic oxindoles by reacting it with various electrophiles and dienophiles. For instance, the C3 position can be deprotonated to form a nucleophile that can participate in alkylation or condensation reactions.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and indole (B1671886) derivatives are often employed in such reactions. orgsyn.orgresearchgate.net The structural features of this compound make it a suitable candidate for MCRs, enabling the rapid assembly of intricate molecular frameworks that incorporate the indolinone core. These reactions can lead to the formation of fused heterocyclic systems with diverse biological and material properties. The presence of the methoxy (B1213986) group can influence the regioselectivity and stereoselectivity of these transformations. nih.gov

Below is a table summarizing the utility of the indolin-2-one scaffold in synthesizing complex heterocycles:

| Reaction Type | Resulting Heterocyclic System | Significance of this compound |

| Spirocyclization | Spirocyclic oxindoles, Spiro-pyrans, Spiro-oxepenes nih.gov | The indolinone core provides the spiro center. The methoxy group can influence reaction kinetics and product stability. |

| Multicomponent Reactions | Fused indole heterocycles (e.g., indole-fused oxadiazepines, thiadiazepines) orgsyn.org | Acts as a key building block, with the methoxy group potentially directing the reaction pathway. |

| Alkylation/Condensation | C3-substituted indolinones | The N-methyl group prevents competing N-alkylation, directing functionalization to the C3 position. |

Development of Chemical Probes and Molecular Tools for Biological Research (Non-Clinical)

Chemical probes are small molecules used to study and manipulate biological systems at the molecular level. The indolin-2-one scaffold is a common feature in many biologically active molecules, including kinase inhibitors. While clinical applications are beyond the scope of this article, the underlying principles of designing these molecules are relevant to creating tools for non-clinical biological research.

Derivatives of indolin-2-one are being investigated for their ability to interact with specific biological targets. nih.govnih.gov For example, libraries of indolin-2-one compounds are synthesized and screened to identify molecules that can selectively bind to proteins of interest, such as enzymes or receptors. An in-silico screening of a library containing 5-methylindolin-2-one (B1336126) has been conducted to identify potential enzyme inhibitors. acs.org This highlights the value of the indolinone core in the initial stages of discovering molecular tools. The 5-methoxy-1-methyl substitution pattern of the target compound provides specific steric and electronic properties that can be exploited to achieve desired binding affinities and selectivities for these research tools.

These molecular tools are crucial for understanding cellular processes and disease mechanisms in a laboratory setting. They can be used to validate biological targets, elucidate signaling pathways, and probe protein function without the intention of being used as therapeutic agents in humans. The development of such probes often involves a systematic modification of a core scaffold like this compound to optimize its properties for research applications.

Use in Combinatorial Chemistry and High-Throughput Library Synthesis

Combinatorial chemistry is a powerful strategy for rapidly generating large and diverse collections of chemical compounds, known as libraries. These libraries are then screened in high-throughput assays to identify molecules with desired properties. The structural characteristics of this compound make it an excellent building block for combinatorial library synthesis.

The indolin-2-one core provides a rigid scaffold onto which various substituents can be introduced at different positions. The C3 position is particularly amenable to diversification through reactions like Knoevenagel condensation or Michael addition. The aromatic ring can also be functionalized, although this is less common. The N-methyl group simplifies the synthesis by blocking one reactive site, thus leading to more predictable outcomes in library generation.

A virtual library of imidazole (B134444) derivatives has been created and computationally screened to identify potential enzyme inhibitors, demonstrating a modern approach to library design. researchgate.net this compound could be a valuable component in such virtual or real chemical libraries. High-throughput screening of compound libraries is a standard method for discovering new molecules with interesting activities. mdpi.com The inclusion of diverse and structurally unique compounds like this compound and its derivatives in these libraries increases the probability of finding hits for a given biological or material science target.

The following table outlines the features of this compound that are advantageous for library synthesis:

| Feature | Advantage in Combinatorial Chemistry |

| Rigid Bicyclic Core | Provides a well-defined three-dimensional structure. |

| Reactive C3 Position | Allows for the introduction of diverse functional groups. |

| N-Methyl Group | Prevents N-functionalization, simplifying reaction outcomes. |

| Methoxy Group | Modulates the electronic properties and can influence binding interactions. |

Potential in Advanced Organic Materials and Dye Chemistry (Non-Biological Applications)

The application of indolin-2-one derivatives extends beyond the life sciences into the realm of materials science. The chromophoric nature of the indolinone system, which contains a conjugated system of a benzene (B151609) ring fused to a pyrrolone ring, gives it potential for use in the development of dyes and advanced organic materials. 2,2-Disubstituted indolin-3-ones, which are structurally related, are known to be essential components in some dyes. rsc.org

The 5-methoxy group in this compound acts as an auxochrome, a group that can modify the ability of a chromophore to absorb light. This electron-donating group can cause a bathochromic (red) shift in the absorption spectrum, potentially leading to materials with interesting optical properties. The N-methyl group enhances the stability and solubility of the molecule in organic solvents, which is a desirable feature for processing and incorporating these materials into devices.

Furthermore, indole derivatives are being explored as building blocks for organic electronic materials. sigmaaldrich.com The synthesis of methoxy-activated indoles has been investigated for their potential in organic semiconductors. nih.gov The ability of the indolinone core to participate in extended π-conjugated systems makes it a candidate for the design of new organic conductors, semiconductors, and materials for organic light-emitting diodes (OLEDs). While specific research on this compound in this area is not widely documented, its structural features suggest a promising potential for exploration in non-biological material applications.

Supramolecular Assembly and Host-Guest Chemistry with Indolin-2-one Derivatives

Supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent intermolecular forces. wikipedia.orgyoutube.com These forces include hydrogen bonding, π-π stacking, and van der Waals interactions. The structure of this compound contains several features that allow it to participate in supramolecular assemblies and host-guest interactions.

The carbonyl group of the indolinone ring is a hydrogen bond acceptor. While the N-methyl group prevents it from being a hydrogen bond donor, other parts of a more complex molecule derived from it could have this capability. The aromatic ring can participate in π-π stacking interactions with other aromatic systems. The methoxy group can also act as a hydrogen bond acceptor.

Studies on the crystal structure of related indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, have revealed the formation of cyclic dimers through double hydrogen bonds between the carboxylic acid groups. rsc.org These studies also show interactions involving the NH groups of the indole ring and the methoxy groups, which significantly influence the spatial arrangement of the molecules. rsc.org Although this compound lacks the carboxylic acid and NH groups, this demonstrates the propensity of the underlying methoxy-indole scaffold to form ordered supramolecular structures through specific intermolecular interactions. Such interactions are fundamental to creating molecular capsules, cages, and other complex architectures in host-guest chemistry. osti.gov The principles of molecular recognition inherent in host-guest chemistry are crucial for applications ranging from sensing to catalysis. nih.gov

Environmental and Biotransformation Pathways: Mechanistic Aspects

Chemical Degradation Mechanisms of Indolin-2-one Derivatives in Simulated Environmental Conditions

The environmental degradation of indolin-2-one derivatives can be initiated by several chemical processes, primarily driven by factors such as light (photolysis), water (hydrolysis), and reactive oxygen species (oxidation).

Photodegradation: Indole (B1671886) and its derivatives are known to be susceptible to photooxidation. UV irradiation in the presence of air can lead to the degradation of the indole ring system. For some 2-substituted indole derivatives, this process has been shown to yield ring-cleavage products, such as 2-arylbenzoxazinone derivatives, through reactions that may involve singlet oxygen. rsc.org The photodegradation of certain spiro-indoline compounds in solution is understood to proceed via a reaction with ambient oxygen, leading to processes like N-dealkylation of the indoline (B122111) moiety. researchgate.net Given the conjugated system of the indolin-2-one core, 5-Methoxy-1-methylindolin-2-one is likely susceptible to photodegradation, potentially involving oxidation of the heterocyclic ring or cleavage, influenced by the electron-donating nature of the methoxy (B1213986) group.